![molecular formula C15H14ClN3OS3 B2762863 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-99-0](/img/new.no-structure.jpg)
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolopyrimidine derivative, known for its intriguing chemical structure and versatile reactivity. This compound exhibits a combination of thiazole, pyrimidine, and thioketone moieties, making it a significant subject of study in synthetic chemistry and various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as an intermediate in organic synthesis, especially in creating heterocyclic compounds.
Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored as a scaffold for designing new therapeutic agents, particularly in antiviral and anti-inflammatory research.
Industry: : Applied in the development of novel materials, such as polymers and advanced coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically synthesized starting from 4-chloroaniline and butylthiol.
Key Steps
Formation of Thiazole Ring: : Condensation of 4-chloroaniline with carbon disulfide, followed by cyclization with chloroacetyl chloride to form the thiazole ring.
Pyrimidine Assembly: : Further reaction with guanidine or a substituted guanidine under basic conditions to construct the pyrimidine ring.
Thioether Formation: : Introduction of the butylthio group via nucleophilic substitution or addition reactions.
Industrial Production Methods
For large-scale production, the process involves continuous flow synthesis, which improves yield and purity. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to enhance efficiency and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, forming sulfoxides and sulfones as major products.
Reduction: : Reduction typically targets the thioketone moiety, leading to the formation of corresponding thioethers or alcohols.
Substitution: : Nucleophilic substitution at the chloro- or thio-groups, yielding various derivatives depending on the reagent used.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thioethers and alcohols.
Substitution Products: : Various alkylated, aminated, and thiolated derivatives.
Wirkmechanismus
The compound exerts its effects primarily through interaction with various molecular targets. It may inhibit specific enzymes or interact with nucleic acids, disrupting essential biological pathways. The thiazole and pyrimidine rings play critical roles in binding to active sites, while the thioketone moiety is involved in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(methylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : A methylthio derivative with similar properties but differing in solubility and reactivity.
3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Lacks the butylthio group, resulting in different biological activity profiles.
5-(butylthio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Absence of the chloro group, affecting its interactions with biological targets.
Uniqueness
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific functional groups, which contribute to its distinct reactivity and potential applications in various research fields. The presence of both butylthio and chloro groups enhances its versatility in synthetic modifications and biological interactions.
This compound serves as a bridge between synthetic chemistry and practical applications in medicine, biology, and industry, highlighting its multifaceted importance.
Eigenschaften
CAS-Nummer |
1114617-99-0 |
|---|---|
Molekularformel |
C15H14ClN3OS3 |
Molekulargewicht |
383.93 |
IUPAC-Name |
5-butylsulfanyl-3-(4-chlorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14ClN3OS3/c1-2-3-8-22-14-17-12-11(13(20)18-14)23-15(21)19(12)10-6-4-9(16)5-7-10/h4-7H,2-3,8H2,1H3,(H,17,18,20) |
InChI-Schlüssel |
NVPKARNPPKZGBN-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


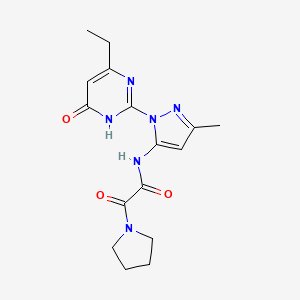
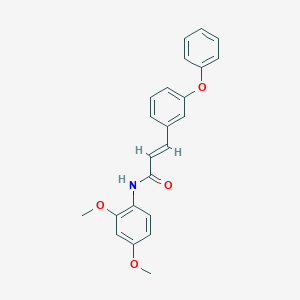
![1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2762783.png)
![1-(Cyclopropylmethyl)-2-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridine](/img/structure/B2762785.png)
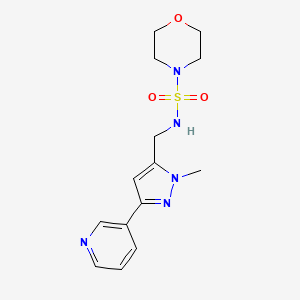
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)
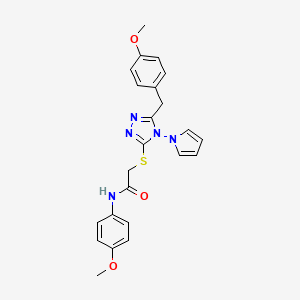
![2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)

![4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)
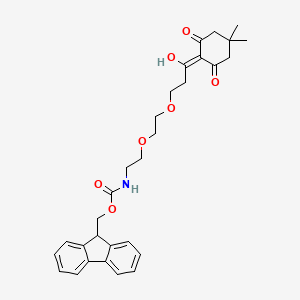
![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)
